![molecular formula C13H16N2O2S2 B2520843 2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-13-5](/img/structure/B2520843.png)
2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide , commonly referred to as DMTBM , is a thiazole-based sulfonamide compound. Thiazoles are important heterocyclic molecules known for their diverse biological activities. DMTBM contains a thiazole ring with specific substituents, which significantly influence its properties and interactions with biological targets .
Synthesis Analysis
The synthesis of DMTBM involves the condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with 4,6-dimethylbenzenesulfonamide . The reaction proceeds through nucleophilic addition of the thiazole nitrogen to the aldehyde, followed by cyclization to form the thiazole ring. The resulting compound is then further modified to introduce the methyl groups at positions 2 and 4 .
Molecular Structure Analysis
- Methyl groups at positions 2 and 4 of the thiazole ring, affecting its overall shape and reactivity .
Chemical Reactions Analysis
- Substitution at the methyl groups : These substituents can be modified to alter DMTBM’s properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the one , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
These compounds have also been shown to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have been found to inhibit bacterial pathogens , making them potentially useful in the treatment of various bacterial infections. They also have antifungal properties , which could be useful in treating fungal infections, particularly those affecting the skin.
Antiviral Activity
These compounds have demonstrated antiviral properties , which could make them valuable in the development of new treatments for viral infections.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects , which can help the body get rid of excess water and salt. This could be beneficial in treating conditions like high blood pressure and certain types of heart disease.
Anticonvulsant and Neuroprotective Activity
These compounds have shown potential as anticonvulsants , which could make them useful in the treatment of conditions like epilepsy. They also have neuroprotective properties , which means they could help protect nerve cells from damage or degeneration.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities . This means they could potentially be used in the treatment of various types of cancer.
Antidiabetic Activity
These compounds have also shown potential as antidiabetic agents , which could make them useful in the treatment of diabetes.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-9-4-5-13(10(2)6-9)19(16,17)14-7-12-8-18-11(3)15-12/h4-6,8,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDACHYDHZMAMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
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